molecular formula C10H11F2NS B13239559 N-(3,5-difluorophenyl)thiolan-3-amine

N-(3,5-difluorophenyl)thiolan-3-amine

Cat. No.: B13239559
M. Wt: 215.26 g/mol
InChI Key: DVDOFEWEFGARSV-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)thiolan-3-amine is a sulfur-containing amine derivative featuring a tetrahydrothiophene (thiolane) ring substituted at the 3-position with an amine group, which is further linked to a 3,5-difluorophenyl aromatic ring.

Properties

Molecular Formula

C10H11F2NS

Molecular Weight

215.26 g/mol

IUPAC Name

N-(3,5-difluorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11F2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2

InChI Key

DVDOFEWEFGARSV-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)thiolan-3-amine typically involves the reaction of 3,5-difluoroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the difluorophenyl ring .

Scientific Research Applications

N-(3,5-difluorophenyl)thiolan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiolane ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(3,5-Dichlorophenyl)methyl]thiolan-3-amine

This analog replaces the fluorine atoms on the phenyl ring with chlorine and introduces a methylene spacer between the phenyl and thiolan-amine groups. Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce aqueous solubility. The methylene linker could also alter conformational flexibility and binding affinity in biological targets.

N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine

Substituting fluorine with a trifluoromethyl (-CF₃) group significantly increases electron-withdrawing effects and steric bulk. The molecular weight (261.31 g/mol) is higher than that of N-(3,5-difluorophenyl)thiolan-3-amine (estimated ~223.26 g/mol), which may impact pharmacokinetic properties such as metabolic stability. The -CF₃ group is often used in drug design to improve binding specificity and resistance to oxidative degradation .

Difluorophenyl-Containing Pharmaceutical Intermediate (Patent GB 201306881)

A patent describes a complex molecule incorporating a 3,5-difluorophenyl group linked to a pyridinone and alanine derivative. While structurally distinct, the use of 3,5-difluorophenyl highlights its utility in enhancing aromatic ring stability and modulating electronic interactions in drug candidates. This suggests that this compound could similarly serve as a building block for bioactive molecules .

Data Table: Key Structural and Inferred Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
This compound 3,5-F₂ on phenyl C₁₀H₁₁F₂NS ~223.26 Moderate lipophilicity, electron-deficient aromatic ring
N-[(3,5-Dichlorophenyl)methyl]thiolan-3-amine 3,5-Cl₂, methylene linker C₁₁H₁₃Cl₂NS ~278.21 Higher lipophilicity, potential steric hindrance
N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine 3-CF₃, methylene linker C₁₂H₁₄F₃NS 261.31 Enhanced metabolic stability, strong electron withdrawal

Research Findings and Implications

  • Substituent Effects : Fluorine’s small size and high electronegativity optimize a balance between solubility and membrane permeability, whereas bulkier groups like -CF₃ or -Cl may favor specific binding pockets in proteins .
  • Synthetic Utility : The absence of methylene linkers in this compound may simplify synthetic routes compared to its analogs, though direct evidence is lacking.

Biological Activity

N-(3,5-difluorophenyl)thiolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

This compound features a thiolane ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. This inhibition can lead to reduced growth rates in various cancer cell lines, making it a potential candidate for cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Cell Line Tested IC50 Value
Study 1DHFR InhibitionSCC25 (human)0.25 µM
Study 2CytotoxicityMCF-7 (human breast)0.15 µM
Study 3Growth InhibitionSCC VII (murine)0.30 µM

Case Study 1: Anticancer Activity

In a controlled study assessing the anticancer properties of this compound, researchers found that treatment led to significant apoptosis in SCC25 cells. The compound was administered at varying concentrations, demonstrating a dose-dependent response with an IC50 value of approximately 0.25 µM. The study concluded that the compound's mechanism involves the induction of oxidative stress leading to cellular apoptosis .

Case Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of this compound on glucose metabolism. The compound showed promising results as a DPP-4 inhibitor, which is crucial for managing diabetes by enhancing insulin secretion and reducing blood sugar levels. An oral dose of 3 mg/kg resulted in over 80% inhibition of DPP-4 activity within 24 hours .

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